molecular formula C11H4F4N4 B3820686 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

Cat. No.: B3820686
M. Wt: 268.17 g/mol
InChI Key: YVVFZHPHIKUJDN-UHFFFAOYSA-N
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Description

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole is a compound that combines a tetrafluoropyridine moiety with a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole typically involves the nucleophilic substitution of pentafluoropyridine with benzotriazole. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux . This method provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole involves its ability to act as an electron-donating or electron-withdrawing group, depending on the context. This dual functionality allows it to stabilize negative charges and radicals, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved would depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tetrafluoropyridine and benzotriazole moieties, which confer distinct electronic and steric properties. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N4/c12-7-9(8(13)11(15)16-10(7)14)19-6-4-2-1-3-5(6)17-18-19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVFZHPHIKUJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C(=NC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole
Reactant of Route 6
1-(2,3,5,6-tetrafluoropyridin-4-yl)benzotriazole

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